- Synthesis and antioxidant activity of isoflavones and isoflavanones, Chimica Acta Turcica, 1992, 19(2), 121-8

Cas no 970-48-9 (Alfalone)

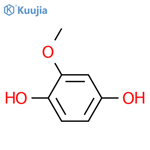

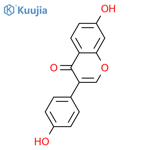

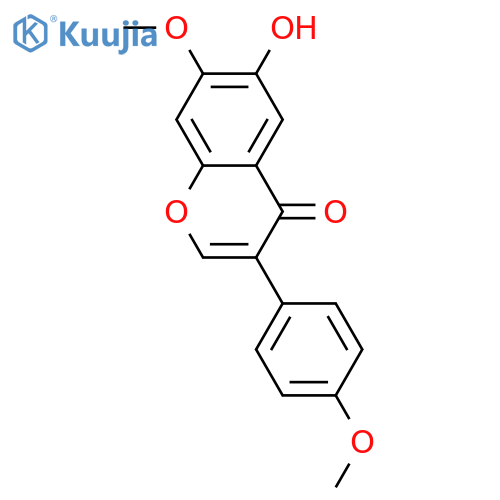

Alfalone structure

Nome del prodotto:Alfalone

Alfalone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-

- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)

- Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)

- 6-Hydroxy-7,4′-dimethoxyisoflavone

- Alfalone

- Alfalone (isoflavone)

- 6-Hydroxy-7,4'-dimethoxyisoflavone

- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one

- 6-Hydroxy-4',7-dimethoxyisoflavone

- 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-

- 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one

- CHEMBL3982563

- 970-48-9

- AKOS027380838

- CHEBI:174838

- 9NJ9MMB4ZA

- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

- 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE

- LMPK12050105

- Isoflavone, 6-hydroxy-4',7-dimethoxy-

- DTXSID301297861

- STL434860

- 6-Hydroxy-7,4a(2)-dimethoxyisoflavone

- G83875

-

- Inchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3

- Chiave InChI: CQULNEWSZBPFNL-UHFFFAOYSA-N

- Sorrisi: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1

Proprietà calcolate

- Massa esatta: 298.08412354g/mol

- Massa monoisotopica: 298.08412354g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 22

- Conta legami ruotabili: 3

- Complessità: 438

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.8

- Superficie polare topologica: 65Ų

Proprietà sperimentali

- Densità: 1.321±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 246-247 ºC

- Solubilità: Quasi insolubile (0,051 g/l) (25°C),

Alfalone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | A214920-1mg |

Alfalone |

970-48-9 | 1mg |

$ 620.00 | 2022-06-08 | ||

| TRC | A214920-2.5mg |

Alfalone |

970-48-9 | 2.5mg |

$ 1005.00 | 2022-06-08 | ||

| TRC | A214920-4mg |

Alfalone |

970-48-9 | 4mg |

$ 1650.00 | 2022-06-08 | ||

| A2B Chem LLC | AX44758-1mg |

Alfalone |

970-48-9 | 95% | 1mg |

$68.00 | 2024-07-18 |

Alfalone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Boron trifluoride etherate ; 10 min, 120 °C; 120 °C → rt

1.2 10 min, 50 °C

1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C

1.2 10 min, 50 °C

1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C

Riferimento

- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine ; 4 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoin, Journal of Chemical Research, 2008, (12), 683-685

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Dimethyl sulfoxide ; 8 d, 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

- Biotransformation of isoflavones by Aspergillus niger, as biocatalyst, Journal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; cooled; 50 - 60 °C

1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled

1.3 Solvents: Water ; overnight, rt

1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled

1.3 Solvents: Water ; overnight, rt

Riferimento

- Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic Isoflavones, Chemistry & Biodiversity, 2015, 12(6), 963-979

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity, Journal of Natural Products, 2016, 79(5), 1429-1438

Alfalone Raw materials

- Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-

- 4',7-Dimethoxyisoflavone

- 2-Methoxybenzene-1,4-diol

- 4-Methoxyphenylacetic acid

Alfalone Preparation Products

Alfalone Letteratura correlata

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso